Physical and chemical properties of tert-Butyl 4-chloro-3-isopropylbenzoate
Physical and chemical properties of tert-Butyl 4-chloro-3-isopropylbenzoate
Introduction
tert-Butyl 4-chloro-3-isopropylbenzoate is a substituted aromatic carboxylic acid ester of significant interest in organic synthesis, particularly as a building block in the development of novel pharmaceutical compounds and agrochemicals. The strategic placement of the chloro, isopropyl, and tert-butyl ester groups on the benzene ring imparts unique reactivity and physical properties to the molecule. This guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl 4-chloro-3-isopropylbenzoate, intended for researchers, scientists, and professionals in the field of drug development.
The tert-butyl ester group serves as a sterically hindered and lipophilic moiety, which can influence a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability. The presence and position of the chlorine atom and the isopropyl group further modulate the electronic and steric characteristics of the aromatic ring, making this compound a versatile intermediate for a range of chemical transformations.
Core Physical and Chemical Properties
A thorough understanding of the physicochemical properties of tert-Butyl 4-chloro-3-isopropylbenzoate is fundamental for its effective application in research and development. These properties dictate the compound's behavior in different solvent systems, its reactivity in chemical transformations, and its suitability for various analytical techniques.
Structural and General Properties
| Property | Value | Source |
| Chemical Formula | C14H19ClO2 | |
| Molecular Weight | 254.75 g/mol | Calculated |
| CAS Number | 2635937-45-8 | |
| Appearance | Liquid | |
| Purity | 97% | |
| InChI Code | 1S/C14H19ClO2/c1-9(2)11-8-10(6-7-12(11)15)13(16)17-14(3,4)5/h6-9H,1-5H3 | |
| InChI Key | SSGDDVBHKLDJTE-UHFFFAOYSA-N |
Predicted and Experimentally-Derived Properties
Synthesis and Reactivity
The synthesis of tert-Butyl 4-chloro-3-isopropylbenzoate typically involves the esterification of 4-chloro-3-isopropylbenzoic acid. This transformation can be achieved through several established synthetic methodologies.
Esterification Pathway
A common route for the synthesis of tert-butyl esters is the reaction of the corresponding carboxylic acid with a tert-butylating agent.
Caption: Synthesis of tert-Butyl 4-chloro-3-isopropylbenzoate via acid-catalyzed esterification.
Reactivity Profile
The reactivity of tert-Butyl 4-chloro-3-isopropylbenzoate is primarily dictated by the ester linkage and the substituents on the aromatic ring.
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Ester Hydrolysis: The tert-butyl ester can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid, 4-chloro-3-isopropylbenzoic acid, and tert-butanol. This reaction is fundamental for deprotection strategies in multi-step syntheses. The cleavage of tert-butyl benzoates can be achieved using powdered potassium hydroxide in tetrahydrofuran at ambient temperature. This method is presented as a safer alternative to the potentially hazardous use of sodium hydride in dimethylformamide.
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Aromatic Substitution: The benzene ring can undergo further electrophilic or nucleophilic aromatic substitution reactions, with the existing substituents directing the position of incoming groups. The chloro and isopropyl groups are ortho, para-directing; however, the steric hindrance from the isopropyl and tert-butyl ester groups will significantly influence the regioselectivity of such reactions.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 4-chloro-3-isopropylbenzoate
Objective: To synthesize tert-Butyl 4-chloro-3-isopropylbenzoate via Fischer esterification of 4-chloro-3-isopropylbenzoic acid.
Materials:
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4-chloro-3-isopropylbenzoic acid
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tert-Butanol
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Concentrated Sulfuric Acid (H₂SO₄)
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Toluene
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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To a solution of 4-chloro-3-isopropylbenzoic acid in a suitable solvent like toluene, add an excess of tert-butanol.
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Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
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Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and wash it with a saturated sodium bicarbonate solution to neutralize the acid.
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Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to yield pure tert-Butyl 4-chloro-3-isopropylbenzoate.
Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of the synthesized tert-Butyl 4-chloro-3-isopropylbenzoate using ¹H and ¹³C NMR spectroscopy.
Materials:
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Synthesized tert-Butyl 4-chloro-3-isopropylbenzoate
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Deuterated chloroform (CDCl₃)
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NMR tubes
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NMR spectrometer
Procedure:
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Dissolve a small sample of the purified product in CDCl₃.
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Transfer the solution to an NMR tube.
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Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
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Process and analyze the spectra to confirm the presence of characteristic peaks corresponding to the protons and carbons of the tert-butyl, isopropyl, and substituted benzene ring moieties.
Expected Spectral Features:
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¹H NMR: Signals corresponding to the tert-butyl protons (a singlet around 1.6 ppm), isopropyl protons (a doublet and a septet), and aromatic protons (in the region of 7-8 ppm).
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¹³C NMR: Resonances for the carbons of the tert-butyl group, isopropyl group, the aromatic ring, and the carbonyl carbon of the ester.
Applications in Drug Development
The unique structural features of tert-Butyl 4-chloro-3-isopropylbenzoate make it a valuable intermediate in the synthesis of pharmacologically active molecules. The tert-butyl group can act as a "steric shield," protecting adjacent functional groups from metabolic degradation, thereby potentially increasing the in vivo half-life of a drug candidate. Furthermore, the lipophilicity imparted by the tert-butyl and isopropyl groups can enhance the ability of a molecule to cross cellular membranes, which may improve its oral bioavailability.
The chloro substituent provides a site for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR) during the lead optimization phase of drug discovery.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling tert-Butyl 4-chloro-3-isopropylbenzoate. It is recommended to handle the compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
tert-Butyl 4-chloro-3-isopropylbenzoate is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its distinct physical and chemical properties, arising from the combination of the tert-butyl ester, chloro, and isopropyl substituents, provide a unique platform for the synthesis of novel and complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in the laboratory.
References
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